Osajin
Overview
Description
This compound is known for its significant biological activities, including antitumor, antioxidant, and anti-inflammatory properties . Osajin has garnered attention in scientific research due to its potential therapeutic applications and its role in various biological processes.
Mechanism of Action
Target of Action
Osajin, a prenylated isoflavone, primarily targets human nasopharyngeal carcinoma (NPC) cells . It has shown significant antitumor activity in different tumor cell lines .
Mode of Action
This compound interacts with its targets in a dose- and time-dependent manner, inducing apoptosis of NPC cells . It causes a significant loss of mitochondrial transmembrane potential and releases cytochrome c into the cytosol . It also enhances the expression of Fas ligand (FasL), suppresses glucose-regulated protein 78 kDa (GRP78), and activates caspases-9, -8, -4, and -3 . Furthermore, it up-regulates proapoptotic Bax protein and down-regulates antiapoptotic Bcl-2 protein .
Biochemical Pathways
This compound affects multiple apoptotic pathways, including the extrinsic death receptor pathway, and intrinsic pathways relying on mitochondria and endoplasmic reticulum stress . The compound’s interaction with these pathways leads to apoptosis in human NPC cells .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its bioavailability and efficacy . .
Result of Action
The molecular and cellular effects of this compound’s action include a significant loss of mitochondrial transmembrane potential, release of cytochrome c into the cytosol, enhanced expression of Fas ligand (FasL), suppression of glucose-regulated protein 78 kDa (GRP78), and activation of caspases-9, -8, -4, and -3 . Additionally, it up-regulates proapoptotic Bax protein and down-regulates antiapoptotic Bcl-2 protein . These changes lead to the induction of apoptosis in human NPC cells .
Biochemical Analysis
Biochemical Properties
Osajin has been shown to interact with various enzymes, proteins, and other biomolecules. It has been studied for its anti-inflammatory, antioxidant, and antiapoptotic properties . These properties suggest that this compound may play a significant role in biochemical reactions, particularly those related to inflammation, oxidative stress, and apoptosis .
Cellular Effects
This compound has been found to have various effects on cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease the levels of serum creatinine and urea, markers of kidney function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to biomolecules, inhibit or activate enzymes, and change gene expression . For example, it has been shown to reduce lipid peroxidation, improve biomarkers of antioxidant status, and lower the expression of interleukin-33, 8-hydroxydeoxyguanosine, caspase-3, and kidney injury molecule-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on its stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of osajin involves several key steps, including aldol reactions, intramolecular iodoetherification, elimination sequence reactions, and Suzuki coupling reactions . The tricyclic core of this compound is assembled through these reactions, followed by chemoselective propargylation and Claisen rearrangement to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the fruit of Maclura pomifera. The extraction process includes the use of solvents and reagents of analytical grade, followed by spectrophotometric analysis to ensure the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions
Osajin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like allyl bromide are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Osajin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of isoflavone synthesis and reactions.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: This compound has shown potential as an antitumor, antioxidant, and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Pomiferin: Another major isoflavone found in Maclura pomifera with similar antioxidant and antitumor properties.
Scandenone: A prenylated isoflavone with anti-inflammatory and anticancer activities.
6,8-Diprenylgenistein: A natural isoflavone with antibacterial and antioxidant properties.
Uniqueness of Osajin
This compound is unique due to its potent antitumor activity and its ability to induce apoptosis through multiple pathways . Its diverse biological activities and potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLJGWMHPGCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964028 | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-53-1 | |
Record name | Osajin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osajin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osajin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 482-53-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSAJIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R5N9X74B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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